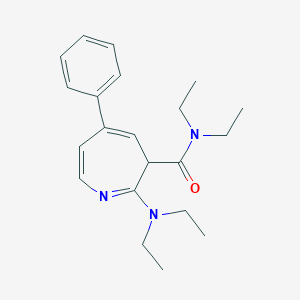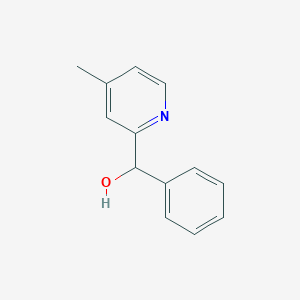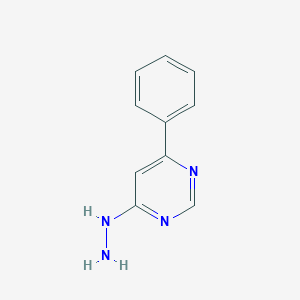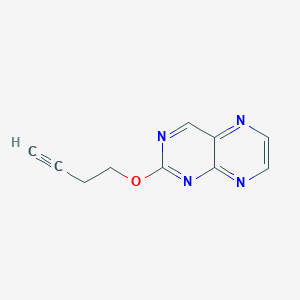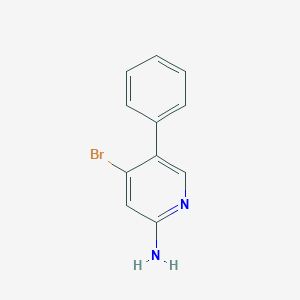
4-Bromo-5-phenyl-2-pyridinylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-phenyl-2-pyridinylamine, also known as BPA, is a chemical compound with a molecular formula of C11H8BrN2. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. BPA is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-phenyl-2-pyridinylamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to the disruption of various cellular processes, ultimately leading to the death of the targeted cells.
Biochemical and Physiological Effects:
4-Bromo-5-phenyl-2-pyridinylamine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. 4-Bromo-5-phenyl-2-pyridinylamine has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Bromo-5-phenyl-2-pyridinylamine has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Bromo-5-phenyl-2-pyridinylamine in lab experiments is its relatively low cost and availability. However, one limitation is its potential toxicity. 4-Bromo-5-phenyl-2-pyridinylamine can be harmful if ingested or inhaled, and caution should be exercised when handling it.
Orientations Futures
There are several future directions for the study of 4-Bromo-5-phenyl-2-pyridinylamine. One area of research is the development of new drugs and agrochemicals based on the structure of 4-Bromo-5-phenyl-2-pyridinylamine. Another area of research is the investigation of the potential use of 4-Bromo-5-phenyl-2-pyridinylamine in the treatment of various diseases, including cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-Bromo-5-phenyl-2-pyridinylamine and its potential side effects.
Conclusion:
In conclusion, 4-Bromo-5-phenyl-2-pyridinylamine is an important chemical compound that has potential applications in various fields, including pharmaceuticals and agrochemicals. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-Bromo-5-phenyl-2-pyridinylamine and its uses in various fields.
Méthodes De Synthèse
The synthesis of 4-Bromo-5-phenyl-2-pyridinylamine can be carried out by several methods. One of the most common methods is the reaction between 4-bromo-2-chloropyridine and aniline. The reaction is catalyzed by a palladium catalyst and carried out under an inert atmosphere. The product is then purified by recrystallization.
Applications De Recherche Scientifique
4-Bromo-5-phenyl-2-pyridinylamine has been extensively studied for its potential use in the development of new drugs and agrochemicals. It has been found to have antimicrobial, antifungal, and antiviral properties. 4-Bromo-5-phenyl-2-pyridinylamine has also been investigated for its potential use in the treatment of cancer and other diseases.
Propriétés
Formule moléculaire |
C11H9BrN2 |
|---|---|
Poids moléculaire |
249.11 g/mol |
Nom IUPAC |
4-bromo-5-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H9BrN2/c12-10-6-11(13)14-7-9(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
Clé InChI |
FMDFDFCXCHHPOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2Br)N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(C=C2Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




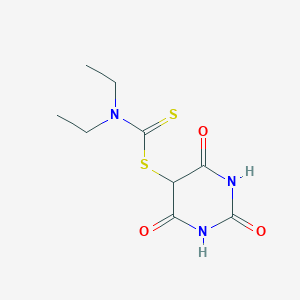
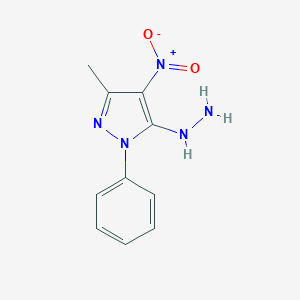
![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)
![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)
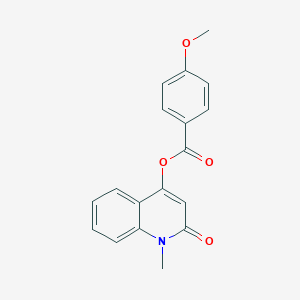

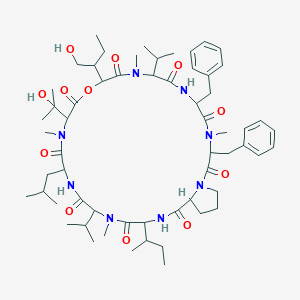
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
